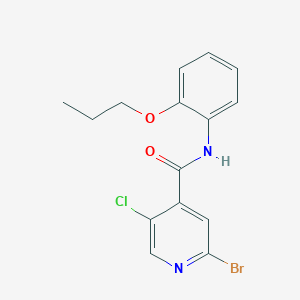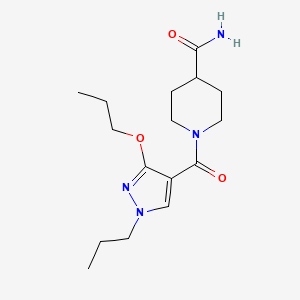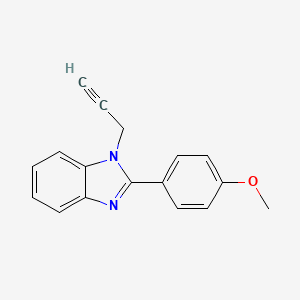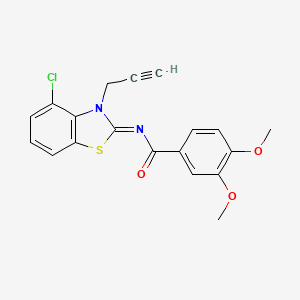
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide, also known as BPCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPCPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action is still being investigated.
Mécanisme D'action
The mechanism of action of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide is still being investigated. However, it has been suggested that 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide may also interact with ion channels and receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of protein kinases involved in cancer cell growth and survival. In inflammation research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, the limitations of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide include its high cost and limited solubility in water.
Orientations Futures
For 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide research include investigating its potential as a therapeutic agent and identifying its molecular targets.
Méthodes De Synthèse
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been synthesized through various methods, including the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyaniline in the presence of a coupling agent. Another method involves the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyphenylamine in the presence of a catalyst. These methods have been optimized to improve the yield and purity of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-2-7-21-13-6-4-3-5-12(13)19-15(20)10-8-14(16)18-9-11(10)17/h3-6,8-9H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXACSUFKUGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC(=NC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)
